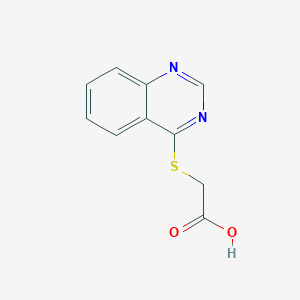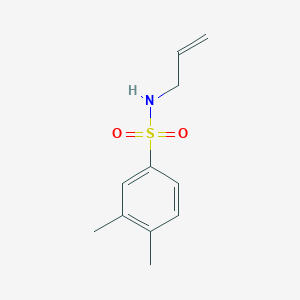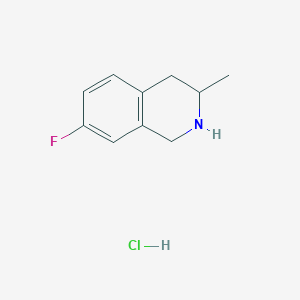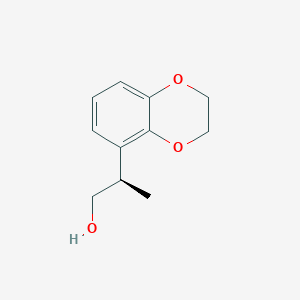
(Quinazolin-4-ylsulfanyl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Quinazolin-4-ylsulfanyl)-acetic acid is a chemical compound with the molecular formula C10H8N2O2S and a molecular weight of 220.25 g/mol. This compound is characterized by its quinazoline core structure, which is a bicyclic aromatic compound, and a sulfanyl-acetic acid moiety attached to the fourth position of the quinazoline ring.
Mecanismo De Acción
Target of Action
Quinazolinone derivatives, a class of compounds to which this molecule belongs, have been reported to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in cellular signaling .
Mode of Action
Quinazolinone derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .
Biochemical Pathways
Quinazolinone derivatives have been reported to affect a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, inflammation, and oxidative stress .
Result of Action
Quinazolinone derivatives have been reported to exhibit a range of biological activities, including antitumor, antifungal, antibacterial, anti-inflammatory, and antioxidant effects .
Análisis Bioquímico
Biochemical Properties
Quinazoline derivatives have been reported to show a broad range of medicinal activities
Cellular Effects
Quinazoline derivatives have shown considerable antiproliferative activity against various cancer cell lines
Molecular Mechanism
Quinazoline derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR) enzyme, which is considered to be one of the main mechanisms of quinazolinone analogs as anticancer agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (quinazolin-4-ylsulfanyl)-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with quinazoline or its derivatives as the starting material.
Sulfanylation: The quinazoline core is then subjected to sulfanylation, where a sulfur atom is introduced into the molecule.
Acetylation: Finally, the sulfanyl group is acetylated to form the this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: (Quinazolin-4-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
(Quinazolin-4-ylsulfanyl)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
(Quinazolin-4-ylsulfanyl)-acetic acid can be compared with other similar compounds, such as:
Quinazoline derivatives: These compounds share the quinazoline core structure but may have different substituents.
Sulfanyl-acetic acids: These compounds contain the sulfanyl-acetic acid moiety but lack the quinazoline ring.
Uniqueness: The uniqueness of this compound lies in its combination of the quinazoline core and the sulfanyl-acetic acid group, which provides distinct chemical and biological properties compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
2-quinazolin-4-ylsulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-9(14)5-15-10-7-3-1-2-4-8(7)11-6-12-10/h1-4,6H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMKTFWOCNJXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4R)-2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2983762.png)

![5'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B2983765.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2983768.png)

![5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2983770.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2983772.png)
![4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B2983773.png)



![2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane](/img/structure/B2983782.png)
